

## Application Notes and Protocols for AZD4144 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **AZD4144**, a potent and selective NLRP3 inflammasome inhibitor, in preclinical in vivo mouse models of inflammation. The provided protocols and data summaries are intended to guide researchers in designing and executing their own studies.

### Introduction

**AZD4144** is an orally bioavailable small molecule that directly targets the NLRP3 (NLR Family, Pyrin Domain-Containing 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a wide range of stimuli, triggers the release of pro-inflammatory cytokines, primarily interleukin-1 $\beta$  (IL-1 $\beta$ ) and IL-18, and induces a form of programmed cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. **AZD4144** has been shown to effectively inhibit NLRP3 activation, thereby reducing the release of inflammatory cytokines.[1][2][3]

## **Quantitative Data Summary**

The following table summarizes the reported effective dosages of **AZD4144** in mouse models of inflammation. This data can serve as a starting point for dose-range finding studies.



| Mouse<br>Model                | Strain           | Dosage   | Adminis<br>tration<br>Route | Dosing<br>Regime<br>n | Readout                      | Efficacy                     | Referen<br>ce |
|-------------------------------|------------------|----------|-----------------------------|-----------------------|------------------------------|------------------------------|---------------|
| LPS/ATP -Induced Peritoniti s | BALB/cA<br>Jcl   | 3 mg/kg  | Oral<br>(p.o.)              | Single<br>dose        | Plasma<br>IL-1β              | 82%<br>inhibition            | [1]           |
| LPS/ATP -Induced Peritoniti s | Not<br>specified | 10 mg/kg | Oral<br>(p.o.)              | Single<br>dose        | Plasma<br>IL-1β and<br>IL-18 | Minimum<br>Effective<br>Dose | [4]           |

# Experimental Protocols Lipopolysaccharide (LPS)/ATP-Induced Peritonitis Model

This model is a well-established method for inducing NLRP3 inflammasome activation in vivo. It involves a two-step process: a "priming" step with LPS, which upregulates the expression of NLRP3 and pro-IL-1 $\beta$ , followed by an "activation" step with ATP, which triggers the assembly and activation of the inflammasome.

#### Materials:

in Mice

#### AZD4144

- Vehicle for oral administration (e.g., 1% Tween 80 in PBS)
- Lipopolysaccharide (LPS) from E. coli
- Adenosine 5'-triphosphate (ATP)
- Sterile, endotoxin-free phosphate-buffered saline (PBS)
- Male BALB/c mice (or other suitable strain)



#### Procedure:

- Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
- AZD4144 Administration:
  - Prepare a suspension of AZD4144 in the chosen vehicle.
  - Administer the desired dose of AZD4144 (e.g., 3-10 mg/kg) or vehicle to the mice via oral gavage. The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).
- Priming Step (LPS Administration):
  - One hour after AZD4144 or vehicle administration, inject mice intraperitoneally (i.p.) with LPS at a dose of 25 mg/kg.
- Activation Step (ATP Administration):
  - Two hours after the LPS injection, inject mice intraperitoneally (i.p.) with ATP at a dose of 30 mg/kg.
- Sample Collection:
  - Thirty minutes after the ATP injection, collect blood samples via cardiac puncture or other approved methods.
  - Process the blood to obtain plasma and store at -80°C until analysis.
- Cytokine Analysis:
  - Measure the concentration of IL-1β and IL-18 in the plasma samples using a commercially available ELISA kit.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NLRP3 inflammasome signaling pathway and the experimental workflow for the LPS/ATP-induced peritonitis model.





Click to download full resolution via product page

Caption: NLRP3 inflammasome activation pathway and the inhibitory action of AZD4144.





Click to download full resolution via product page

Caption: Timeline of the in vivo LPS/ATP-induced peritonitis model.

## **Concluding Remarks**

The information provided in these application notes serves as a guide for the preclinical evaluation of **AZD4144** in mouse models of inflammation. The LPS/ATP-induced peritonitis model is a robust and reproducible assay for assessing the in vivo potency of NLRP3 inhibitors. Researchers should perform their own dose-response studies to determine the optimal dose for their specific model and experimental conditions. Further studies may also be warranted to investigate the pharmacokinetic and pharmacodynamic profile of **AZD4144** in different disease models and to explore the efficacy of multi-dose regimens.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of AZD-4144, a potent, direct and selective NLPR3 inflammasome inhibitor | BioWorld [bioworld.com]







- 3. Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for AZD4144 in In Vivo Mouse Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614689#azd4144-dosage-for-in-vivo-mouse-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com